4-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine
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Overview
Description
4-{2-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}morpholine is a complex organic compound that features a morpholine ring, a tetrazole ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}morpholine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2,6-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Alkylation: The tetrazole intermediate is then alkylated with 2-bromo-2-methylpropane to introduce the isopropyl group.
Morpholine Introduction: Finally, the alkylated tetrazole is reacted with morpholine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the tetrazole or morpholine rings.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
4-{2-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-{2-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, neurotransmission, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole
- 1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole
Uniqueness
4-{2-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to other tetrazole derivatives. This structural feature enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H23N5O |
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Molecular Weight |
301.39 g/mol |
IUPAC Name |
4-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]morpholine |
InChI |
InChI=1S/C16H23N5O/c1-12-6-5-7-13(2)14(12)21-15(17-18-19-21)16(3,4)20-8-10-22-11-9-20/h5-7H,8-11H2,1-4H3 |
InChI Key |
PCPOLQBVVMGXOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C)(C)N3CCOCC3 |
Origin of Product |
United States |
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